molecular formula C5H8N4O4S B010130 Methyl (1-methyl-5-tetrazolyl)sulfonylacetate CAS No. 100505-07-5

Methyl (1-methyl-5-tetrazolyl)sulfonylacetate

Cat. No. B010130
M. Wt: 220.21 g/mol
InChI Key: NNIHBUUZBHXOSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (1-methyl-5-tetrazolyl)sulfonylacetate, also known as TMSMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TMSMA is a versatile compound that can be synthesized using different methods and has shown promising results in biological and chemical studies.

Mechanism Of Action

The mechanism of action of Methyl (1-methyl-5-tetrazolyl)sulfonylacetate is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. In cancer cells, Methyl (1-methyl-5-tetrazolyl)sulfonylacetate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of farnesyltransferase, an enzyme involved in protein prenylation.

Biochemical And Physiological Effects

Methyl (1-methyl-5-tetrazolyl)sulfonylacetate has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of fungal growth, and the modulation of immune responses. It has also been shown to exhibit anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

Methyl (1-methyl-5-tetrazolyl)sulfonylacetate has several advantages for lab experiments, including its high purity, stability, and versatility. However, it also has some limitations, including its toxicity and potential side effects. Therefore, proper safety precautions should be taken when handling Methyl (1-methyl-5-tetrazolyl)sulfonylacetate in the laboratory.

Future Directions

There are several future directions for the research on Methyl (1-methyl-5-tetrazolyl)sulfonylacetate, including the synthesis of new derivatives with improved properties, the investigation of its mechanism of action, and the exploration of its potential applications in various fields. Additionally, the development of new methods for the synthesis and purification of Methyl (1-methyl-5-tetrazolyl)sulfonylacetate could lead to more efficient and cost-effective production of this compound.

Synthesis Methods

Methyl (1-methyl-5-tetrazolyl)sulfonylacetate can be synthesized using different methods, including the reaction of sulfonyl chloride with sodium azide and subsequent reaction with methyl acetate. Another method involves the reaction of sodium azide with methyl acrylate followed by the reaction with sulfonyl chloride. Both methods result in the formation of Methyl (1-methyl-5-tetrazolyl)sulfonylacetate, which can be purified using various techniques.

Scientific Research Applications

Methyl (1-methyl-5-tetrazolyl)sulfonylacetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, Methyl (1-methyl-5-tetrazolyl)sulfonylacetate has been shown to exhibit anticancer, antifungal, and antibacterial activities. It has also been used as a building block for the synthesis of various drugs and bioactive compounds.
In organic synthesis, Methyl (1-methyl-5-tetrazolyl)sulfonylacetate has been used as a reagent for the synthesis of various organic compounds, including heterocycles and carboxylic acids. It has also been used as a protecting group for the synthesis of amino acids and peptides.
In material science, Methyl (1-methyl-5-tetrazolyl)sulfonylacetate has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have shown promising results in gas storage, catalysis, and sensing applications.

properties

CAS RN

100505-07-5

Product Name

Methyl (1-methyl-5-tetrazolyl)sulfonylacetate

Molecular Formula

C5H8N4O4S

Molecular Weight

220.21 g/mol

IUPAC Name

methyl 2-(1-methyltetrazol-5-yl)sulfonylacetate

InChI

InChI=1S/C5H8N4O4S/c1-9-5(6-7-8-9)14(11,12)3-4(10)13-2/h3H2,1-2H3

InChI Key

NNIHBUUZBHXOSY-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)S(=O)(=O)CC(=O)OC

Canonical SMILES

CN1C(=NN=N1)S(=O)(=O)CC(=O)OC

synonyms

KB 11
KB-11
methyl (1-methyl-5-tetrazolyl)sulfonylacetate

Origin of Product

United States

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